![molecular formula C9H14N4S2 B14633087 N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea CAS No. 57125-41-4](/img/structure/B14633087.png)
N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea typically involves the reaction of N-methylthiourea with a pyrimidinylmethyl sulfide derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thioureas.
科学的研究の応用
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thiourea moiety plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
- N-Methyl-N’-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)thiourea
- N-Methyl-N’-(2-{[(pyrimidin-4-yl)methyl]sulfanyl}ethyl)thiourea
- N-Methyl-N’-(2-{[(pyrimidin-5-yl)methyl]sulfanyl}ethyl)thiourea
Uniqueness
N-Methyl-N’-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for further research and development.
特性
CAS番号 |
57125-41-4 |
|---|---|
分子式 |
C9H14N4S2 |
分子量 |
242.4 g/mol |
IUPAC名 |
1-methyl-3-[2-(pyrimidin-2-ylmethylsulfanyl)ethyl]thiourea |
InChI |
InChI=1S/C9H14N4S2/c1-10-9(14)13-5-6-15-7-8-11-3-2-4-12-8/h2-4H,5-7H2,1H3,(H2,10,13,14) |
InChIキー |
AVFIGWBOQMTHGD-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NCCSCC1=NC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


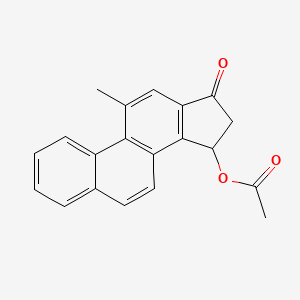
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)
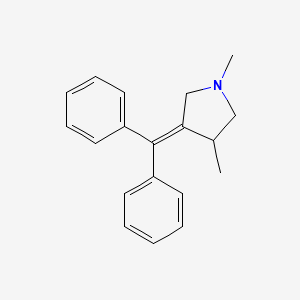

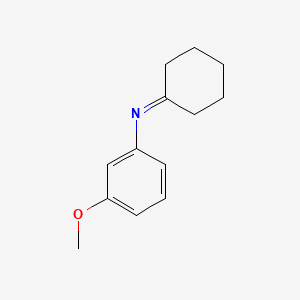
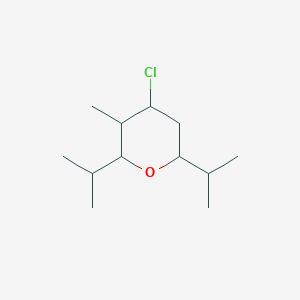
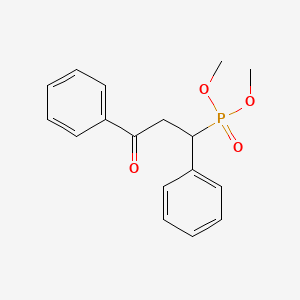

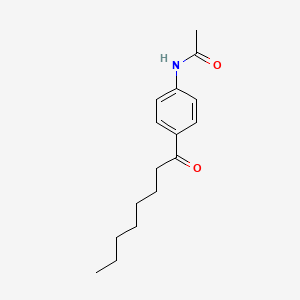
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

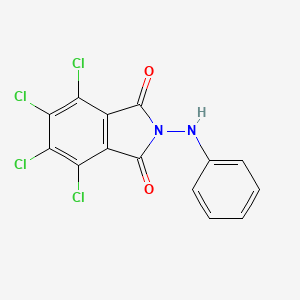
![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)

